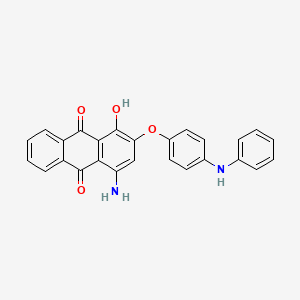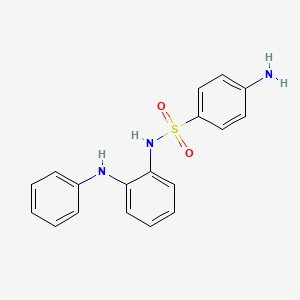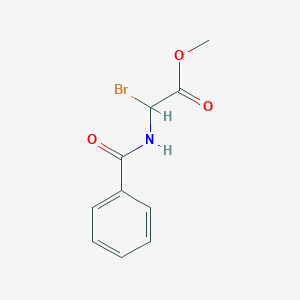
Methyl benzamido(bromo)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-benzamido-2-bromoacetate is an organic compound with the molecular formula C10H10BrNO3 It is a derivative of bromoacetic acid and is characterized by the presence of both benzamido and bromoacetate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-benzamido-2-bromoacetate can be synthesized through the reaction of methyl 2-bromoacetate with benzamide under specific conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or ethanol at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for methyl 2-benzamido-2-bromoacetate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzamido-2-bromoacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form methyl 2-benzamido-2-hydroxyacetate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in water or aqueous ethanol.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic Substitution: Products such as methyl 2-azido-2-benzamidoacetate, methyl 2-thiocyanato-2-benzamidoacetate, or methyl 2-methoxy-2-benzamidoacetate.
Hydrolysis: Benzamidoacetic acid.
Reduction: Methyl 2-benzamido-2-hydroxyacetate.
Scientific Research Applications
Methyl 2-benzamido-2-bromoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, through alkylation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl 2-benzamido-2-bromoacetate involves its reactivity as an alkylating agent. The bromine atom in the molecule is highly reactive and can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. This reactivity makes it useful in modifying other molecules and creating new compounds with desired properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromoacetate: A simpler compound without the benzamido group, used in similar nucleophilic substitution reactions.
Ethyl 2-bromoacetate: Similar to methyl 2-bromoacetate but with an ethyl ester group, offering slightly different reactivity and solubility properties.
Benzamide: Lacks the bromoacetate group but shares the benzamido functionality, used in various organic synthesis reactions.
Uniqueness
Methyl 2-benzamido-2-bromoacetate is unique due to the combination of the benzamido and bromoacetate groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. Its ability to act as both an alkylating agent and a precursor for further functionalization makes it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
101649-82-5 |
|---|---|
Molecular Formula |
C10H10BrNO3 |
Molecular Weight |
272.09 g/mol |
IUPAC Name |
methyl 2-benzamido-2-bromoacetate |
InChI |
InChI=1S/C10H10BrNO3/c1-15-10(14)8(11)12-9(13)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,12,13) |
InChI Key |
HLEOZDUWVNOAAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(NC(=O)C1=CC=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol](/img/structure/B14339451.png)
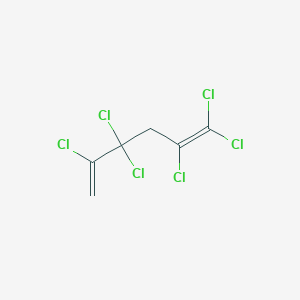

![N,N-Dimethyl-N'-{4-[(1H-pyrazol-1-yl)methoxy]phenyl}urea](/img/structure/B14339475.png)
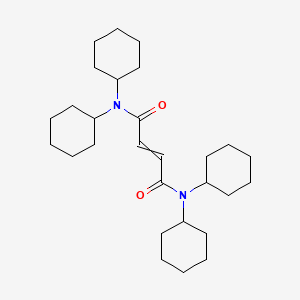
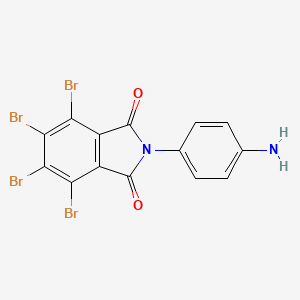
![Bis[2-(4-nitrophenoxy)propan-2-yl]diazene](/img/structure/B14339493.png)
![N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B14339498.png)
